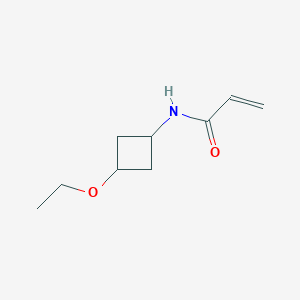![molecular formula C15H20N2O4 B6633196 2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid is a chemical compound that has been extensively studied in scientific research. It is also known as MEOX2 and is a derivative of pyridine. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid has been explored in detail. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides. Specifically, it inhibits the activity of dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which is essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antiproliferative activity against cancer cells and antibacterial activity against various bacterial strains. The compound has also been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid in lab experiments is its ability to form stable complexes with drugs. This property makes it a potential candidate for use in drug delivery systems. Additionally, the compound has low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid. One area of research could focus on exploring the compound's potential use in drug delivery systems. Another area of research could focus on exploring the compound's potential use in the treatment of cancer and bacterial infections. Additionally, future research could focus on developing new methods for synthesizing the compound and improving its solubility in water.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail. The compound has been shown to have antiproliferative activity against cancer cells and antibacterial activity against various bacterial strains. Additionally, the compound has low toxicity, which makes it suitable for use in in vitro and in vivo studies. There are several future directions for research on the compound, including exploring its potential use in drug delivery systems and the treatment of cancer and bacterial infections.
Métodos De Síntesis
The synthesis of 2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid has been done using various methods. One of the methods involves the reaction of 2-methyl-6-bromo nicotinic acid with oxan-4-yl ethylamine in the presence of a catalyst. Another method involves the reaction of 2-methyl-6-chloronicotinic acid with oxan-4-yl ethylamine in the presence of a base. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid has been extensively studied in scientific research. The compound has been used as a ligand in coordination chemistry and has been shown to form complexes with various metals. It has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with drugs. Additionally, the compound has been explored for its potential use in the treatment of cancer and bacterial infections.
Propiedades
IUPAC Name |
2-methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-9(11-5-7-21-8-6-11)17-14(18)13-4-3-12(15(19)20)10(2)16-13/h3-4,9,11H,5-8H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAYIJYWAXVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C)C2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

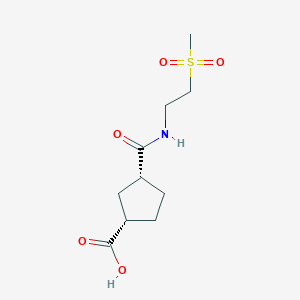
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
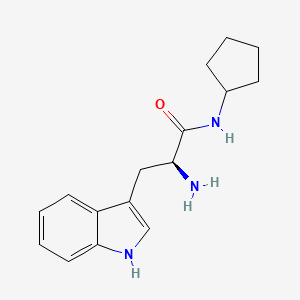
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
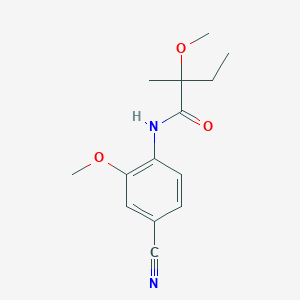
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
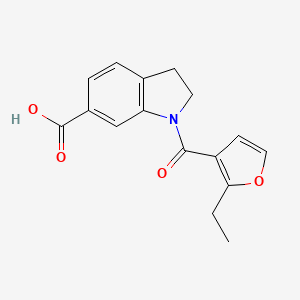
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)
